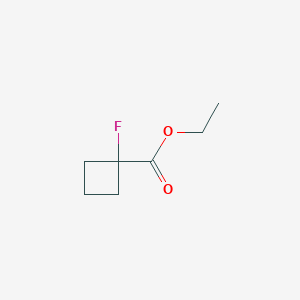
1-Fluorocyclobutanecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorocyclobutanecarboxylic acid ethyl ester is a chemical compound with the CAS Number: 337-98-4 and a molecular weight of 146.16 . Its IUPAC name is ethyl 1-fluorocyclobutanecarboxylate .
Synthesis Analysis
Esters, including 1-Fluorocyclobutanecarboxylic acid ethyl ester, can be synthesized through esterification. This process occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
Esters, like 1-Fluorocyclobutanecarboxylic acid ethyl ester, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters are usually prepared from carboxylic acids by various methods. Carboxylic acids can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Physical And Chemical Properties Analysis
Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique
Stereoselective Synthesis and Polymerization
- A study by Shibue and Fukuda (2014) detailed a rhodium-catalyzed cyclopropanation method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating the chemical versatility and potential for precise molecular engineering of fluorinated compounds (Shibue & Fukuda, 2014).
Radiotracers for Tumor Imaging
- Radiolabeled amino acids, such as analogs of 1-fluorocyclobutanecarboxylic acid, have been explored for their potential in tumor detection. Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), indicating its utility in imaging brain tumors through PET scans (Martarello et al., 2002).
Antitumor Activity and Medicinal Applications
- The antitumor activities of amino acid ester derivatives containing 5-fluorouracil have been evaluated, highlighting the chemical's potential in developing novel cancer treatments. Xiong et al. (2009) reported on the synthesis of these compounds and their inhibitory effects against cancer cell lines (Xiong et al., 2009).
Material Science and Polymerization Applications
- The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, which are related to 1-Fluorocyclobutanecarboxylic acid ethyl ester, have been studied for their potential in material science. Drujon et al. (1993) explored the polymerization behavior of these monomers, noting their similarity to vinyl counterparts and highlighting the applications in creating materials with high optical clarity and thermal stability (Drujon et al., 1993).
Mécanisme D'action
Target of Action
As an ester, it may interact with various enzymes involved in ester hydrolysis .
Mode of Action
Esters typically undergo hydrolysis in the presence of enzymes, resulting in the formation of an alcohol and a carboxylic acid . This reaction could potentially lead to various downstream effects depending on the specific targets and pathways involved.
Biochemical Pathways
It’s worth noting that esters are often involved in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Pharmacokinetics
As an ester, it’s likely to be metabolized in the body through ester hydrolysis, leading to the formation of an alcohol and a carboxylic acid .
Result of Action
Based on its potential involvement in suzuki–miyaura (sm) cross-coupling reactions, it may play a role in the formation of carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluorocyclobutanecarboxylic acid ethyl ester. For instance, certain boronic acids and pinacol boronic esters, which are often involved in Suzuki–Miyaura (SM) cross-coupling reactions, can decompose in air . Therefore, the stability and efficacy of 1-Fluorocyclobutanecarboxylic acid ethyl ester could potentially be affected by exposure to air and other environmental conditions.
Orientations Futures
The production of biodiesel, or fatty acid ethyl ester (FAEE), is an environmentally safe, next-generation biofuel. Recently, metabolic engineering of bacteria for ready-to-use biodiesel was developed . Overexpression of the native FA operon, along with FAEE biosynthesis enzymes, improved biodiesel biosynthesis in E. coli . This suggests potential future directions for the use of 1-Fluorocyclobutanecarboxylic acid ethyl ester in biofuel production.
Propriétés
IUPAC Name |
ethyl 1-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJDKRLKAOIKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-fluorocyclobutane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)

![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2819379.png)

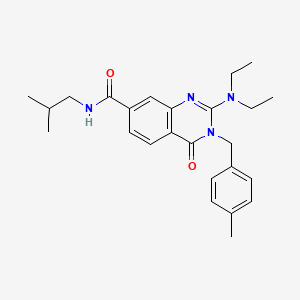
![N-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2819385.png)


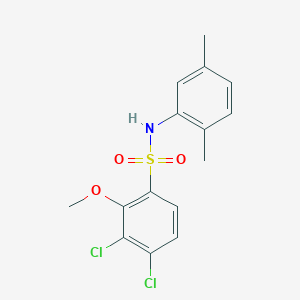
![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B2819391.png)
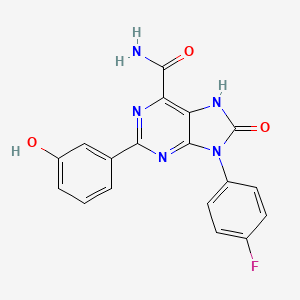
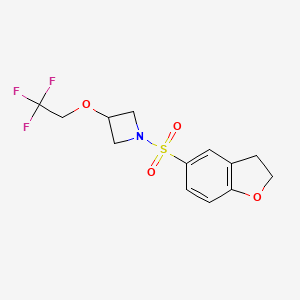
![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)